2,3,4,5,6-Pentafluorophenyl cyclopentyl ketone
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Overview
Description
2,3,4,5,6-Pentafluorophenyl cyclopentyl ketone is an organic compound characterized by the presence of a cyclopentyl group attached to a pentafluorophenyl ring via a ketone functional group. This compound is notable for its unique chemical properties, which are influenced by the electron-withdrawing effects of the fluorine atoms on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5,6-Pentafluorophenyl cyclopentyl ketone typically involves the reaction of cyclopentanone with pentafluorobenzene under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where cyclopentanone is reacted with pentafluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Chemical Reactions Analysis
Types of Reactions: 2,3,4,5,6-Pentafluorophenyl cyclopentyl ketone undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2,3,4,5,6-Pentafluorophenyl cyclopentyl ketone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential interactions with biological molecules due to the presence of fluorine atoms, which can influence binding affinity and selectivity.
Medicine: Explored for its potential use in drug design, particularly in the development of pharmaceuticals that require specific electronic and steric properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism by which 2,3,4,5,6-Pentafluorophenyl cyclopentyl ketone exerts its effects is largely dependent on its chemical structure. The electron-withdrawing fluorine atoms on the phenyl ring significantly influence the reactivity of the ketone group. This compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, van der Waals forces, and other non-covalent interactions. The specific pathways involved depend on the context of its application, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
2,3,4,5,6-Pentafluorophenylacetic acid: Similar in structure but contains a carboxylic acid group instead of a ketone.
2,3,4,5,6-Pentafluorobenzaldehyde: Contains an aldehyde group instead of a ketone.
2,3,4,5,6-Pentafluorophenyl methyl ketone: Similar structure with a methyl group instead of a cyclopentyl group.
Uniqueness: 2,3,4,5,6-Pentafluorophenyl cyclopentyl ketone is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Properties
IUPAC Name |
cyclopentyl-(2,3,4,5,6-pentafluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F5O/c13-7-6(12(18)5-3-1-2-4-5)8(14)10(16)11(17)9(7)15/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQWUIXDRXBMIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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